molecular formula C14H13FN2O5 B14006060 2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid CAS No. 363-37-1

2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid

Cat. No.: B14006060
CAS No.: 363-37-1
M. Wt: 308.26 g/mol
InChI Key: DVEDTOQBOJHUHB-UHFFFAOYSA-N
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Description

2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid is a complex organic compound that features an indole nucleus, which is a significant heterocyclic system in natural products and drugs. The indole scaffold is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole product in good yields .

Industrial Production Methods

Industrial production of such compounds may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives, each with distinct biological activities .

Scientific Research Applications

2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the acetamido and fluoro groups enhances its binding affinity to biological targets and its stability under various conditions .

Properties

CAS No.

363-37-1

Molecular Formula

C14H13FN2O5

Molecular Weight

308.26 g/mol

IUPAC Name

2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid

InChI

InChI=1S/C14H13FN2O5/c1-7(18)17-14(12(19)20,13(21)22)5-8-6-16-11-3-2-9(15)4-10(8)11/h2-4,6,16H,5H2,1H3,(H,17,18)(H,19,20)(H,21,22)

InChI Key

DVEDTOQBOJHUHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)(C(=O)O)C(=O)O

Origin of Product

United States

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